6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline
Description
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 6-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₃NO₂S, with a molar mass of 211.28 g/mol . The compound’s structure (Figure 1) features a partially saturated quinoline backbone, which enhances its stability compared to fully aromatic quinoline systems. Key physicochemical properties include a density of 1.213 g/cm³ and a polar sulfonyl group that confers increased solubility in polar solvents compared to non-sulfonylated analogs .
The sulfonyl moiety is electron-withdrawing, influencing electronic distribution and reactivity. This functional group is critical in medicinal chemistry, as sulfonamides and sulfonyl derivatives are often associated with bioactivity, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
6-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCGZNQGQDPYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016521-21-3 | |
| Record name | 6-methanesulfonyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline typically involves the sulfonylation of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Key Observations :
- The sulfonyl group in this compound significantly increases polarity and molecular weight compared to methyl, methoxy, or halogenated analogs.
- Electron-withdrawing substituents (-SO₂CH₃, -Cl, -F) enhance stability in oxidative environments, while electron-donating groups (-OCH₃, -CH₃) improve aromatic ring reactivity .
Industrial and Research Relevance
- Pharmaceuticals : Sulfonylated and halogenated derivatives are prioritized in drug discovery due to their bioavailability and target specificity .
- Agrochemicals: Chlorinated tetrahydroquinolines show promise as pesticides .
- Dyes and Materials: Amino and methoxy derivatives are utilized in dye chemistry .
Biological Activity
6-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (MS-THQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MS-THQ, examining its mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Overview
This compound has the molecular formula and features a methanesulfonyl group that enhances its reactivity and biological profile. It is primarily utilized as an intermediate in organic synthesis and has applications in medicinal chemistry due to its diverse biological effects.
The biological activity of MS-THQ is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various therapeutic effects:
- Inhibition of Enzymes : MS-THQ may act as an inhibitor of cyclin-dependent kinase 5 (CDK5), which is implicated in neurodegenerative diseases and cancer progression .
- Modulation of Receptors : The compound interacts with retinoic acid receptor-related orphan receptor γ (RORγ), functioning as an inverse agonist. This modulation affects the differentiation of CD4+ T cells into Th17 cells, which are associated with autoimmune diseases .
Antimicrobial Properties
Research indicates that MS-THQ exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anticancer Effects
Several studies have highlighted the anticancer potential of MS-THQ:
- Case Study 1 : In vitro studies demonstrated that MS-THQ inhibits the proliferation of breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins .
- Case Study 2 : In xenograft models, MS-THQ showed efficacy in reducing tumor growth while exhibiting low toxicity profiles .
Comparative Analysis
To better understand the unique properties of MS-THQ, it is useful to compare it with related compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Tetrahydroquinoline derivative | Antimicrobial, anticancer |
| 1,2,3,4-Tetrahydroquinoline | Parent compound | Limited biological activity |
| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Methoxy derivative | Anticancer properties but less potent than MS-THQ |
Research Findings
Recent studies have further elucidated the pharmacokinetics and bioavailability of MS-THQ:
- Bioavailability : In animal models, MS-THQ demonstrated favorable pharmacokinetic properties with a bioavailability rate exceeding 40%, making it a promising candidate for further development .
- Safety Profile : Toxicological assessments indicate that while MS-THQ can cause skin and eye irritation (GHS classification H302, H315), its overall safety profile is acceptable for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
